REACTION_CXSMILES
|
[Cl:1][C:2]1[S:3][C:4]2[CH:10]=[C:9]([O:11][CH3:12])[CH:8]=[CH:7][C:5]=2[N:6]=1.[Br:13]N1C(=O)CCC1=O>CN1C(=O)CCC1.O>[Br:13][C:10]1[C:4]2[S:3][C:2]([Cl:1])=[N:6][C:5]=2[CH:7]=[CH:8][C:9]=1[O:11][CH3:12]
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
ClC=1SC2=C(N1)C=CC(=C2)OC
|
Name
|
|
Quantity
|
213 mg
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN1CCCC1=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CC(=O)N(C1=O)Br
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (ca. 150 mL×3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Combined organic layers were dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
condensed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purification on ISCO
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=CC=2N=C(SC21)Cl)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 336 mg | |
YIELD: CALCULATEDPERCENTYIELD | 120.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |